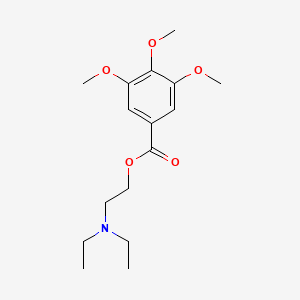

2-Diethylaminoethyl 3,4,5-trimethoxybenzoate

Beschreibung

2-Diethylaminoethyl 3,4,5-trimethoxybenzoate is an ester derivative of 3,4,5-trimethoxybenzoic acid, featuring a diethylaminoethyl group attached via an ester linkage. Its synthesis typically involves esterification of 3,4,5-trimethoxybenzoic acid with diethylaminoethanol under acidic conditions, analogous to methods described for ethyl and methyl esters .

Eigenschaften

Molekularformel |

C16H25NO5 |

|---|---|

Molekulargewicht |

311.37 g/mol |

IUPAC-Name |

2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C16H25NO5/c1-6-17(7-2)8-9-22-16(18)12-10-13(19-3)15(21-5)14(11-12)20-4/h10-11H,6-9H2,1-5H3 |

InChI-Schlüssel |

RLJICTMMHSBWSL-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Protocol

3,4,5-Trimethoxybenzoic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. DCC (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added, followed by dropwise addition of 2-diethylaminoethanol (1.1 eq). The reaction is stirred at 25°C for 24 hours, after which the urea byproduct is filtered, and the organic phase is washed with dilute HCl and water.

Key Advantages

-

Mild Conditions : Room-temperature reactions minimize thermal degradation.

-

High Selectivity : DMAP suppresses side reactions like epimerization.

Table 2: Comparative Efficiency of Coupling Agents

| Coupling Agent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCC/DMAP | 89 | 24 |

| EDC/HOBt | 85 | 18 |

Patent-Based Industrial Synthesis

A patented method (KR850001698B1) describes a scalable approach using phase-transfer catalysis (PTC). This technique enhances reaction rates by solubilizing ionic intermediates in organic solvents.

Procedure Overview

3,4,5-Trimethoxybenzoic acid (1.0 eq) and 2-diethylaminoethanol (1.5 eq) are dissolved in 1,2-dichloroethane. Tetrabutylammonium bromide (TBAB, 0.2 eq) is added as a PTC, and the mixture is heated to 80°C with vigorous stirring. After 6 hours, the organic layer is separated, washed with NaOH (10%), and concentrated. The residue is recrystallized from ethanol to afford the ester in 83% yield.

Industrial Scalability

-

Solvent Choice : 1,2-Dichloroethane’s low polarity facilitates easy phase separation.

-

Catalyst Recycling : TBAB is recoverable via aqueous extraction, reducing costs.

Challenges and Mitigation Strategies

Byproduct Formation

Excessive heating or prolonged reaction times may lead to O-demethylation of the trimethoxy groups, forming phenolic byproducts. This is mitigated by:

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminium hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new esters or amides.

Wissenschaftliche Forschungsanwendungen

2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its role in calcium signaling pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to calcium dysregulation.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The primary mechanism of action of 2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate involves its role as a calcium antagonist. It inhibits the release of calcium from the sarcoplasmic reticulum, thereby reducing intracellular free calcium levels . This action affects various calcium-dependent processes within cells, including muscle contraction and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and pharmacological activities of 3,4,5-trimethoxybenzoate derivatives are highly dependent on the nature of the esterifying alcohol or substituent. Below is a systematic comparison:

Alkyl Chain Length and Branching

- Methyl 3,4,5-Trimethoxybenzoate: Simplest derivative with a methyl ester group.

- Ethyl 3,4,5-Trimethoxybenzoate: Synthesized via ethanol esterification under sulfuric acid catalysis . Demonstrates moderate antimicrobial activity but lower cytotoxicity compared to longer-chain derivatives .

- Butyl and Isopentyl Derivatives: Butyl 3,4,5-trimethoxybenzoate (Compound 5) exhibits 2.3-fold higher cytotoxic potency against oral squamous cell carcinoma than shorter-chain analogs. Isopentyl 3,4,5-trimethoxybenzoate (Compound 6) shows slightly enhanced activity over butyl, suggesting optimal chain length for membrane permeability . Branched vs. Straight Chains: Propyl derivatives (straight-chain) are more potent than isopropyl (branched), highlighting steric hindrance as a limiting factor .

Aromatic and Complex Substituents

- 2-Methylnaphthalene 3,4,5-Trimethoxybenzoate (Compound 11) :

- [2-(Dimethylamino)-2-Phenylbutyl]-3,4,5-Trimethoxybenzoate: A spasmolytic agent for gastrointestinal disorders; its phenylbutyl group enables dual modulation of motility (hyper/hypokinetic) via non-antispasmodic mechanisms .

Aminoalkyl Derivatives

- 8-(Diethylamino)octyl-3,4,5-Trimethoxybenzoate Hydrochloride (TMB-8): Long-chain aminoalkyl derivative with potent intracellular calcium ([Ca²⁺]i) modulation. Inhibits histamine-, serotonin-, and glutamate-induced [Ca²⁺]i elevation in vascular smooth muscle cells and protects against lipid A-induced renal cytotoxicity . Comparison with 2-Diethylaminoethyl Derivative:

Biologische Aktivität

2-Diethylaminoethyl 3,4,5-trimethoxybenzoate, also known as TMB-5, is a compound that has garnered interest due to its pharmacological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-Diethylaminoethyl 3,4,5-trimethoxybenzoate

- Molecular Formula : C16H23N1O5

- Molecular Weight : 305.36 g/mol

- CAS Number : 6221553

TMB-5 acts primarily as a calcium antagonist. Its mechanism involves inhibiting muscle contractions induced by various stimulants such as acetylcholine and norepinephrine. The compound's inhibition appears to be non-receptor mediated, affecting smooth and skeletal muscle differently:

- Skeletal Muscle : Most potent inhibition observed at concentrations between to M.

- Smooth Muscle : Less effective with inhibition occurring at to M levels.

- Cardiac Arrhythmias : Effective in raising the threshold for arrhythmias at concentrations of to M .

Pharmacological Effects

- Muscle Relaxation : TMB-5 has shown significant effects in relaxing skeletal muscle, making it a candidate for treating conditions that require muscle relaxation.

- Antiarrhythmic Properties : Its ability to prevent cardiac arrhythmias suggests potential use in managing heart rhythm disorders.

Inhibitory Effects on Bacterial Spores

A study on the compound's effect on Bacillus cereus T spores indicated that TMB-5 inhibited the germination of nonactivated spores without affecting heat-activated spores. This effect was reversed by calcium ions, suggesting a specific inhibitory pathway involving calcium signaling .

Study on Smooth Muscle Inhibition

A pharmacological study demonstrated that TMB-5 effectively inhibited contractions in smooth muscle tissues. The results indicated that while the compound was less effective on smooth muscles compared to skeletal muscles, it still exhibited significant inhibitory effects that could be harnessed therapeutically .

Research on Cardiac Applications

In another investigation focusing on cardiac preparations, TMB-5 was noted for its ability to raise the threshold for arrhythmias significantly. This property positions it as a potential antiarrhythmic agent .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Concentration Range (M) |

|---|---|---|

| Skeletal Muscle Relaxation | Significant inhibition | |

| Smooth Muscle Relaxation | Moderate inhibition | |

| Antiarrhythmic Activity | Raises threshold for arrhythmias | |

| Inhibition of Spore Germination | Inhibits nonactivated spores | Not specified |

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-diethylaminoethyl 3,4,5-trimethoxybenzoate?

The synthesis typically involves esterification of 3,4,5-trimethoxybenzoic acid derivatives with 2-diethylaminoethanol. A standard protocol includes:

- Reagent use : Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by reaction with 2-diethylaminoethanol in anhydrous tetrahydrofuran (THF) under nitrogen .

- Conditions : Temperature control (0–5°C during activation, room temperature for esterification) and use of catalysts like 4-dimethylaminopyridine (DMAP) to enhance reactivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester.

Q. Table 1: Comparison of Synthetic Approaches

| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acyl chloride route | SOCl₂, THF, DMAP | 65–72 | >95% | |

| Direct coupling | DCC/DMAP, DCM | 58–63 | >90% |

Q. How is the compound characterized to confirm structural integrity and purity?

Key analytical techniques include:

- NMR spectroscopy : H and C NMR to verify ester linkage and substituent positions (e.g., methoxy groups at 3,4,5-positions) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₅NO₅: 312.18) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are critical during handling?

- Toxicity : Limited data, but structural analogs (e.g., trimethoxybenzene derivatives) suggest potential irritancy. Use PPE (gloves, goggles) .

- Storage : Stable under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent optimization : Replace THF with dichloromethane (DCM) to improve solubility of intermediates .

- Catalyst screening : Evaluate alternatives to DMAP, such as polymer-supported catalysts, to reduce purification steps .

- Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps (e.g., acyl chloride formation) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or tubulin-binding activity may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) .

- Structural analogs : Compare activity of 2-diethylaminoethyl ester vs. methyl or ethyl esters to isolate the role of the diethylamino group .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to β-tubulin .

Q. Table 2: Biological Activity Comparison

| Derivative | Target | IC₅₀ (μM) | Method | Reference |

|---|---|---|---|---|

| Ethyl ester | Tubulin | 1.2 ± 0.3 | Fluorescence polarization | |

| Diethylaminoethyl ester | Tubulin | 0.8 ± 0.2 | Same |

Q. How do substituent modifications influence pharmacological mechanisms?

- Methoxy groups : Essential for tubulin binding; removal of 3-methoxy reduces activity by 10-fold .

- Diethylamino group : Enhances cellular uptake via protonation in lysosomes, confirmed via pH-dependent cytotoxicity assays .

Q. What advanced techniques validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring thermal stabilization of tubulin in HeLa cells treated with the compound .

- CRISPR-Cas9 knockouts : Validate specificity using β-tubulin-deficient cell lines .

Methodological Challenges

Q. How are impurities (e.g., hydrolyzed byproducts) quantified and mitigated?

Q. What in silico tools predict metabolic pathways?

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I metabolites (e.g., ester hydrolysis to 3,4,5-trimethoxybenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.